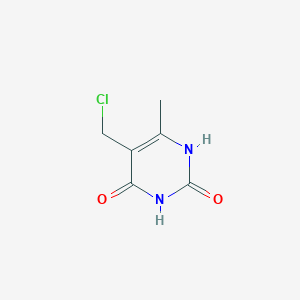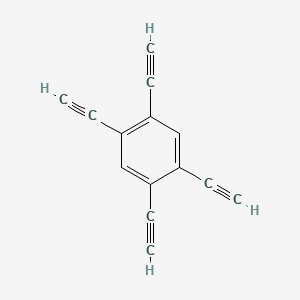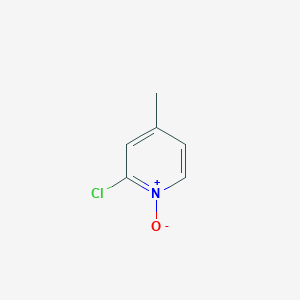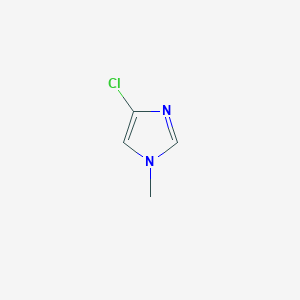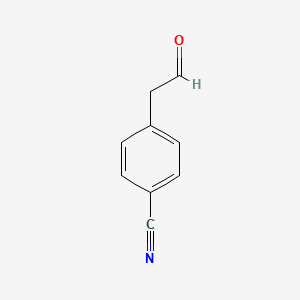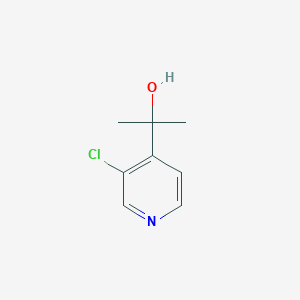
vBRIDP
Descripción general
Descripción
The compound vBRIDP (Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine) is a phosphine ligand known for its high electron density on phosphorus and air stability due to its unique structure. It is widely used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are essential for constructing carbon-carbon and carbon-nitrogen bonds in various organic compounds .
Aplicaciones Científicas De Investigación
vBRIDP has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in palladium-catalyzed coupling reactions to synthesize complex organic molecules.
Biology: this compound-catalyzed reactions are employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: this compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of vBRIDP involves the reaction of 1-methyl-2,2-diphenylethenyl chloride with di-tert-butylphosphine in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine ligand. The product is then purified by recrystallization to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in large reactors with precise control over temperature and pressure. The final product is subjected to rigorous quality control to ensure it meets the required specifications for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: vBRIDP undergoes several types of reactions, primarily in the context of palladium-catalyzed coupling reactions:
Oxidative Addition: The initial step in many coupling reactions where the palladium catalyst inserts into the carbon-halogen bond of an aryl halide.
Transmetalation: The transfer of an organic group from a boron, tin, or silicon reagent to the palladium center.
Reductive Elimination: The final step where the coupled product is released from the palladium catalyst.
Common Reagents and Conditions:
Reagents: Aryl halides, arylboronic acids, amines, and aryl ketones.
Conditions: Reactions are typically carried out in the presence of a palladium catalyst, base, and solvent under an inert atmosphere.
Major Products: The major products formed from these reactions include biaryl compounds, arylamines, and other substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Mecanismo De Acción
The mechanism by which vBRIDP exerts its effects involves its role as a ligand in palladium-catalyzed coupling reactions. The phosphine ligand enhances the reactivity of the palladium catalyst by stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. The unique structure of this compound, with its bulky tert-butyl groups, provides steric protection and prevents oxidation, making it an effective ligand for these reactions .
Comparación Con Compuestos Similares
- Tri-tert-butylphosphine
- Di-tert-butylphenylphosphine
- Di-tert-butyl(1-naphthyl)phosphine
Comparison: vBRIDP is unique among these compounds due to its high electron density and air stability. The bulky tert-butyl groups provide steric protection, making it more effective in stabilizing the palladium center and enhancing the reactivity of the catalyst. This results in higher yields and selectivity in coupling reactions compared to other phosphine ligands .
Propiedades
IUPAC Name |
ditert-butyl(1,1-diphenylprop-1-en-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGZMOQFIMJEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475779 | |
| Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384842-25-5 | |
| Record name | Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384842-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


